3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone
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Overview
Description
3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone is a heterocyclic organic compound that features a quinazolinone core substituted with bromobenzyl and diiodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone typically involves multi-step organic reactions. One common approach starts with the preparation of 4-bromobenzylamine, which is then reacted with 6,8-diiodoquinazolinone under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium 2-iodo-5-methylbenzenesulfonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone can undergo various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The diiodo groups can be reduced to form mono-iodo or non-iodinated derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid .
Scientific Research Applications
3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone involves its interaction with specific molecular targets in biological systems. The bromobenzyl and diiodo groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition of their activity. This can result in antibacterial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Shares the bromobenzyl group but lacks the quinazolinone core.
6,8-Diiodoquinazolinone: Contains the quinazolinone core with diiodo substitutions but lacks the bromobenzyl group.
Triazolo[4,3-a]pyrazine derivatives: These compounds have similar antibacterial properties and are used in similar research applications.
Uniqueness
3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone is unique due to the combination of bromobenzyl and diiodo groups on the quinazolinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
302913-28-6 |
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Molecular Formula |
C15H9BrI2N2O |
Molecular Weight |
566.96 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-6,8-diiodoquinazolin-4-one |
InChI |
InChI=1S/C15H9BrI2N2O/c16-10-3-1-9(2-4-10)7-20-8-19-14-12(15(20)21)5-11(17)6-13(14)18/h1-6,8H,7H2 |
InChI Key |
JWJCJTWAJZSOGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3I)I)Br |
Origin of Product |
United States |
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